molecular formula C12H11BrN2O2S B12360950 (5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

(5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Katalognummer: B12360950
Molekulargewicht: 327.20 g/mol
InChI-Schlüssel: RYHFNPZVJJOWFP-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure, featuring a bromine atom and an ethoxy group, contributes to its distinct chemical and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one typically involves the condensation of 2-bromo-5-ethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can generate a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

(Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one:

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

    Medicine: Preliminary studies suggest potential anticancer properties, making it a candidate for further drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The exact mechanism of action of (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and ethoxy group may enhance its binding affinity and specificity, leading to its observed biological activities. Further research is needed to elucidate the precise pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-5-(2-Chloro-5-ethoxybenzylidene)-2-iminothiazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.

    (Z)-5-(2-Methoxybenzylidene)-2-iminothiazolidin-4-one: Lacks the bromine atom and has a methoxy group instead of ethoxy.

    (Z)-5-(2-Bromo-5-methoxybenzylidene)-2-iminothiazolidin-4-one: Similar structure but with a methoxy group instead of ethoxy.

Uniqueness

  • The presence of the bromine atom and ethoxy group in (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivity.
  • The specific combination of these functional groups may enhance its antimicrobial and anticancer properties compared to similar compounds.

Eigenschaften

Molekularformel

C12H11BrN2O2S

Molekulargewicht

327.20 g/mol

IUPAC-Name

(5Z)-5-[(2-bromo-5-ethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6-

InChI-Schlüssel

RYHFNPZVJJOWFP-POHAHGRESA-N

Isomerische SMILES

CCOC1=CC(=C(C=C1)Br)/C=C\2/C(=O)NC(=N)S2

Kanonische SMILES

CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=N)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.